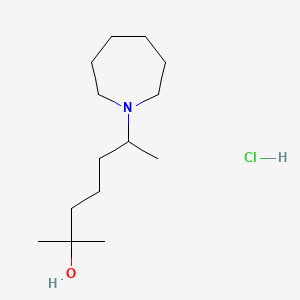
Hexahydro-alpha,alpha,epsilon-trimethyl-1H-azepin-1-pentanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydro-alpha,alpha,epsilon-trimethyl-1H-azepin-1-pentanol hydrochloride is a complex organic compound with a unique structure It is characterized by a hexahydro-azepine ring, which is a seven-membered ring containing nitrogen, and a pentanol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-alpha,alpha,epsilon-trimethyl-1H-azepin-1-pentanol hydrochloride typically involves the following steps:
Formation of the Hexahydro-azepine Ring: This can be achieved through the reduction of azepine derivatives using hydrogenation methods.
Introduction of the Trimethyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.
Attachment of the Pentanol Side Chain: This step involves the reaction of the hexahydro-azepine derivative with a suitable pentanol derivative under acidic or basic conditions.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Hexahydro-alpha,alpha,epsilon-trimethyl-1H-azepin-1-pentanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Hexahydro-alpha,alpha,epsilon-trimethyl-1H-azepin-1-pentanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Hexahydro-alpha,alpha,epsilon-trimethyl-1H-azepin-1-pentanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexahydro-1H-azepine: A simpler analog without the trimethyl and pentanol groups.
1,3,5-Triazine: Another heterocyclic compound with a different ring structure.
Piperidine: A six-membered ring analog with similar chemical properties.
Uniqueness
Hexahydro-alpha,alpha,epsilon-trimethyl-1H-azepin-1-pentanol hydrochloride is unique due to its specific combination of a hexahydro-azepine ring and a pentanol side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
37096-80-3 |
|---|---|
Formule moléculaire |
C14H30ClNO |
Poids moléculaire |
263.85 g/mol |
Nom IUPAC |
6-(azepan-1-yl)-2-methylheptan-2-ol;hydrochloride |
InChI |
InChI=1S/C14H29NO.ClH/c1-13(9-8-10-14(2,3)16)15-11-6-4-5-7-12-15;/h13,16H,4-12H2,1-3H3;1H |
Clé InChI |
SJRWHMIJKAUZAA-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(C)(C)O)N1CCCCCC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,16,17,18,23,31-Hexahydroxy-22-methyl-13,20,27,30-tetraoxahexacyclo[19.5.3.12,6.17,11.115,19.024,28]dotriaconta-2(32),3,5,7(31),8,10,21(29),22,24(28)-nonaene-12,25-dione](/img/structure/B14672621.png)



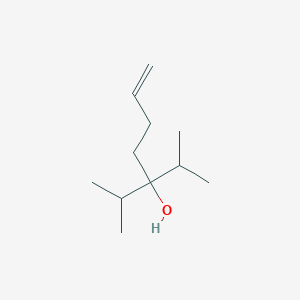
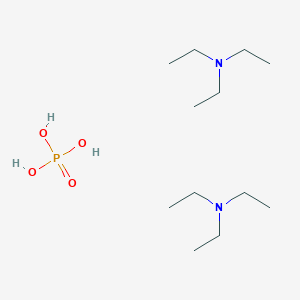

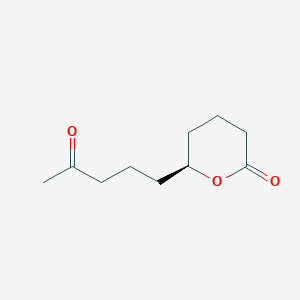
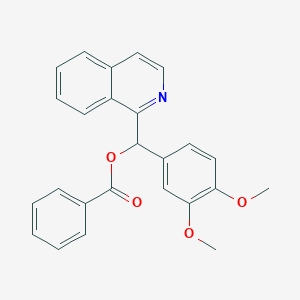
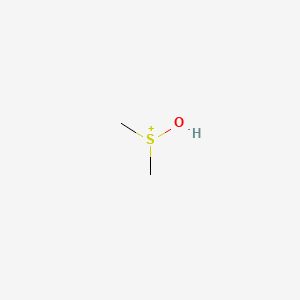
![Ethanol, 2,2'-[oxybis(methylenesulfonyl)]bis-](/img/structure/B14672658.png)
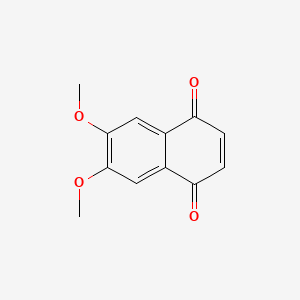
![3-Methyl-[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14672666.png)
